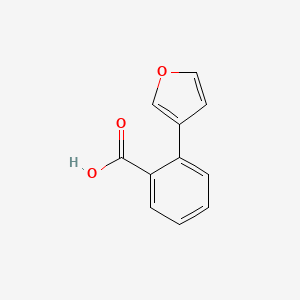

2-(Furan-3-yl)benzoic acid

Description

Properties

IUPAC Name |

2-(furan-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISJARHLTJWRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=COC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-(Furan-3-yl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Strategic Importance of Aryl-Furan Scaffolds

The 2-(Furan-3-yl)benzoic acid moiety is a privileged scaffold in medicinal chemistry and materials science. Its unique conformational and electronic properties, arising from the juxtaposition of an aromatic carboxylic acid and a furan ring, make it a critical building block for novel therapeutics and functional materials. The inherent synthetic challenges, however, necessitate a robust and well-understood methodological approach. This guide provides an in-depth examination of the most effective strategy for its synthesis—the Suzuki-Miyaura cross-coupling reaction—offering not just a protocol, but a field-proven perspective on the causality behind the procedural choices.

Retrosynthetic Analysis: Identifying the Key Disconnection

A logical retrosynthetic disconnection of the target molecule, this compound, severs the carbon-carbon bond between the furan and benzene rings. This approach identifies two commercially available or readily accessible synthons:

-

An ortho-substituted benzoic acid derivative (the electrophile).

-

A 3-substituted furan boronic acid or its equivalent (the nucleophile).

This strategy directly leads to the consideration of palladium-catalyzed cross-coupling reactions, among which the Suzuki-Miyaura coupling is preeminent due to its high functional group tolerance, mild reaction conditions, and the relatively low toxicity of its boron-based reagents.

The Suzuki-Miyaura Coupling: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is a powerful C-C bond-forming process that couples an organoboron compound with an organic halide or triflate.[1] The catalytic cycle, centered on a palladium complex, is a well-defined sequence of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2]

-

Oxidative Addition: The cycle initiates with the insertion of a low-valent Palladium(0) complex into the carbon-halide bond of the 2-halobenzoic acid. This step is often rate-determining and results in a Palladium(II) intermediate. The reactivity of the halide partner is crucial, following the general trend I > Br > Cl.

-

Transmetalation: This is the key bond-forming step where the organic moiety from the furan-3-boronic acid is transferred to the palladium center.[2] This process requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃).[3][4] The base converts the neutral boronic acid into a more nucleophilic boronate species, facilitating the transfer of the furan group to the Pd(II) complex and displacing the halide.[1][3]

-

Reductive Elimination: The final step involves the collapse of the Pd(II) intermediate, forming the new carbon-carbon bond between the furan and benzoic acid rings. This regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Field-Validated Experimental Protocol

This protocol details a robust and reproducible method for the synthesis of this compound. The causality for each choice of reagent and condition is explicitly stated to provide a self-validating framework.

Materials and Reagents

| Reagent | M.W. | Equiv. | Purpose & Rationale |

| 2-Bromobenzoic Acid | 201.03 | 1.0 | Electrophile: A common and cost-effective starting material. An iodide could also be used for potentially higher reactivity. |

| Furan-3-boronic acid | 111.89 | 1.2-1.5 | Nucleophile: Using a slight excess ensures complete consumption of the more valuable electrophile and compensates for potential protodeboronation side reactions.[5] |

| Pd(PPh₃)₄ | 1155.56 | 0.02-0.05 | Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable precatalyst that readily generates the active Pd(0) species in solution. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0-3.0 | Base: Activates the boronic acid for transmetalation.[3] K₂CO₃ is effective, inexpensive, and moderately strong, minimizing side reactions with ester groups if present. |

| 1,4-Dioxane / Water (4:1) | - | - | Solvent System: Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[6] |

Step-by-Step Synthesis Workflow

-

Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The entire apparatus must be dried and purged with an inert gas (Nitrogen or Argon). This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reagent Charging: To the flask, add 2-bromobenzoic acid (1.0 eq), furan-3-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Solvent Addition and Degassing: Add the 1,4-dioxane/water (4:1) solvent mixture. The solution must be thoroughly degassed to remove dissolved oxygen. This is typically achieved by bubbling the inert gas through the stirred solution for 15-30 minutes.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.03 eq) to the flask. The mixture will typically turn a darker color upon addition of the catalyst.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromobenzoic acid is consumed (typically 4-12 hours).

-

Workup and Acidification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer to a separatory funnel.

-

Perform an initial wash with an organic solvent like ethyl acetate to remove non-acidic impurities (e.g., biphenyl, a product of homocoupling). Discard the organic layer.

-

Carefully acidify the aqueous layer to a pH of ~2 using 1M HCl. The desired product, this compound, will precipitate as a solid.

-

Extract the acidified aqueous layer three times with ethyl acetate. The product will move into the organic phase.

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Further purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by silica gel column chromatography.[7][8] Recrystallization is often preferred for its efficiency in removing trace palladium residues and yielding a highly crystalline product.[8]

-

Diagram: Experimental Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | - Inactive catalyst (oxidized Pd) - Insufficient degassing - Poor quality boronic acid | - Use a fresh bottle of catalyst or a pre-catalyst system. - Ensure thorough degassing of the solvent. - Use high-purity furan-3-boronic acid; consider using the corresponding boronic ester for enhanced stability. |

| Protodeboronation | - The boronic acid is cleaved by acidic protons or water before transmetalation. Furan boronic acids are particularly susceptible.[5] | - Use a stronger, non-aqueous base (e.g., K₃PO₄). - Increase the equivalents of boronic acid (e.g., to 1.5 eq). - Use potassium heteroaryltrifluoroborates, which are more stable alternatives to boronic acids.[5] |

| Homocoupling | - Reaction of two molecules of the boronic acid (furan-furan) or two molecules of the halide (benzoic acid-benzoic acid). | - Lower the catalyst loading. - Ensure slow, controlled heating to the target temperature. - Use a more advanced catalyst system with bulky phosphine ligands (e.g., SPhos, XPhos), which can suppress this side reaction.[9] |

| Difficult Purification | - Residual palladium catalyst - Closely eluting impurities | - For palladium removal, consider washing the organic solution with aqueous thiourea or using a palladium scavenger resin. - Optimize recrystallization solvent system for better separation. |

Conclusion

The Suzuki-Miyaura cross-coupling provides a reliable and versatile pathway for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the roles of the catalyst, base, and solvent, is paramount for achieving high yields and purity. By implementing the detailed protocol and considering the troubleshooting strategies outlined in this guide, researchers can confidently and efficiently access this valuable chemical building block for applications in drug discovery and materials development.

References

-

The Chemists' Cookbook. (2025). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. Available at: [Link]

-

Shavaleev, N. M., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4616. Available at: [Link]

-

ResearchGate. (2018). Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents. Available at: [Link]

-

University of Northern Iowa. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

- Google Patents. (1966). Purification of benzoic acid. US3235588A.

-

ResearchGate. (2012). Synthesis of 2-arylbenzo[b]furan derivatives. Available at: [Link]

-

ResearchGate. (2019). Cross-Coupling Reactions: A Practical Guide. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-AMINO-3-FLUOROBENZOIC ACID. Available at: [Link]

-

ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2070-2077. Available at: [Link]

- Google Patents. (2007). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. CN101020628A.

-

PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available at: [Link]

-

PubMed Central. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 892. Available at: [Link]

-

ResearchGate. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link]

-

National Bureau of Standards. (1949). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 42. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Furan synthesis. Available at: [Link]

-

PubMed Central. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(15), 5597-5607. Available at: [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]

-

ResearchGate. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Available at: [Link]

-

SlidePlayer. (n.d.). Preparation and Properties of Furan. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. westfield.ma.edu [westfield.ma.edu]

- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Introduction: Deciphering Molecular Architecture

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(Furan-3-yl)benzoic Acid

In the landscape of modern drug discovery and materials science, the precise characterization of molecular structure is paramount. This compound represents a class of heterocyclic aromatic compounds whose utility is intrinsically linked to its specific arrangement of atoms. This molecule, featuring a benzoic acid core directly linked to a furan ring, possesses distinct electronic and steric properties that dictate its biological activity and chemical reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for elucidating such structures in solution. It provides unparalleled insight into the chemical environment, connectivity, and spatial relationships of protons within a molecule.

This guide offers a comprehensive exploration of the ¹H NMR spectrum of this compound. Moving beyond a simple catalogue of peaks, we will delve into the causal factors governing the spectral output—from chemical shift anisotropies to complex spin-spin coupling networks. The methodologies presented herein are designed to be self-validating, reflecting field-proven best practices for obtaining and interpreting high-quality NMR data.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first deconstruct the molecule into its constituent, magnetically distinct proton environments. The structure of this compound contains two aromatic systems, leading to a total of eight unique proton signals. For clarity, we will adopt a systematic labeling scheme for each proton.

Caption: Molecular structure of this compound with proton labeling.

The eight distinct proton environments are:

-

Carboxylic Acid Proton: H-COOH

-

Benzoic Ring Protons: H-3', H-4', H-5', H-6'

-

Furan Ring Protons: H-2, H-4, H-5

Predictive Analysis of the ¹H NMR Spectrum

A predictive analysis, grounded in established principles of chemical shifts and spin-spin coupling, allows for a robust interpretation of the experimental spectrum.

The Carboxylic Acid Proton (H-COOH)

The proton of a carboxylic acid is characteristically found at the far downfield end of the spectrum, typically in the 10–12 ppm region.[1] This significant deshielding is a consequence of the proton's attachment to a highly electronegative oxygen atom and the anisotropic effect of the adjacent carbonyl (C=O) bond. In many deuterated solvents, this signal appears as a broad singlet due to hydrogen bonding and chemical exchange.[1] It is important to note that if a protic solvent like D₂O is used, this proton will readily exchange with deuterium and the signal will disappear.[2][3]

The Benzoic Acid Moiety (H-3', H-4', H-5', H-6')

The four protons on the disubstituted benzene ring constitute a complex spin system. Their chemical shifts are influenced by both the electron-withdrawing carboxylic acid group and the furan ring.

-

H-6': This proton is ortho to the strongly electron-withdrawing and anisotropic carboxylic acid group. Consequently, it is expected to be the most deshielded of the benzene protons, likely appearing as a doublet of doublets around 8.0-8.2 ppm .[4][5]

-

H-3', H-4', H-5': These protons will resonate in the typical aromatic region of 7.3-7.8 ppm .[6] Their precise shifts and multiplicities will arise from a complex interplay of ortho, meta, and para couplings. H-4' and H-5' will likely appear as complex multiplets, often resembling a triplet of doublets or overlapping multiplets, while H-3' may appear as a doublet of doublets. The integration of this entire region will correspond to four protons.

The Furan Moiety (H-2, H-4, H-5)

The protons on the furan ring are also in the aromatic region, but their specific chemical shifts and coupling patterns are characteristic of the five-membered heterocyclic ring.

-

H-2 & H-5: These protons are adjacent to the ring oxygen (α-protons) and are therefore more deshielded than the β-proton (H-4). H-2 is also influenced by its proximity to the bulky benzoic acid substituent. H-2 is anticipated to be the most deshielded of the furan protons, appearing as a sharp signal (often a triplet or doublet of doublets) around 7.8-8.0 ppm . H-5 will also be downfield, likely around 7.4-7.6 ppm .

-

H-4: This proton is in the β-position relative to the oxygen and is expected to be the most shielded of the furan protons, resonating around 6.7-6.9 ppm .[7]

The coupling constants within the furan ring are highly diagnostic:

-

³J(H4-H5): Ortho-like coupling, typically ~3.4 Hz .[8]

-

⁴J(H2-H5): Para-like coupling, typically ~1.5 Hz .

-

⁴J(H2-H4): Meta-like coupling, typically ~0.8 Hz .[7]

These small coupling constants often lead to sharp, well-defined multiplets rather than the broader multiplets seen in benzene rings.[8][9] H-2, for instance, would be split by both H-4 and H-5, appearing as a doublet of doublets (or a triplet if J(H2-H4) ≈ J(H2-H5)).

Data Summary Table

The following table summarizes the predicted ¹H NMR spectral data for this compound.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-COOH | 10.0 - 12.0 | broad singlet (br s) | N/A |

| H-6' | 8.0 - 8.2 | doublet of doublets (dd) | ³J ≈ 7-8, ⁴J ≈ 1-2 |

| H-2 | 7.8 - 8.0 | triplet (t) or dd | ⁴J(H2-H4) ≈ 0.8, ⁴J(H2-H5) ≈ 1.5 |

| H-3', H-5' | 7.3 - 7.8 | multiplet (m) | Various ortho, meta couplings |

| H-4' | 7.3 - 7.8 | multiplet (m) | Various ortho, meta couplings |

| H-5 | 7.4 - 7.6 | doublet of doublets (dd) | ³J(H4-H5) ≈ 3.4, ⁴J(H2-H5) ≈ 1.5 |

| H-4 | 6.7 - 6.9 | doublet of doublets (dd) | ³J(H4-H5) ≈ 3.4, ⁴J(H2-H4) ≈ 0.8 |

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable ¹H NMR spectrum requires a meticulous experimental approach. The following protocol is designed to ensure data integrity and reproducibility.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity. Impurities from synthesis, such as starting materials or side products, will complicate the spectrum.[10][11][12]

-

Solvent Selection: The choice of solvent is critical.

-

DMSO-d₆: This is often the preferred solvent for carboxylic acids. It is a polar, aprotic solvent that can form hydrogen bonds with the -COOH proton, slowing down its exchange rate and often resulting in a sharper, more easily observable signal.[5]

-

CDCl₃: A common, less polar solvent. The carboxylic acid proton may be broader and its chemical shift more concentration-dependent in CDCl₃.[4][5][13]

-

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.[4][14]

-

Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to prevent magnetic field distortions.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Standard ¹H Acquisition:

-

Pulse Sequence: Use a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 16 ppm (from -2 to 14 ppm) to ensure all signals, including the downfield carboxylic acid proton, are captured.

-

Acquisition Time: Set to at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay (d1): Use a delay of 2-5 seconds to allow for full proton relaxation, ensuring accurate integration.[15]

-

Number of Scans: Acquire 8 to 16 scans for a sample of this concentration.

-

-

Data Processing:

-

Apply an exponential window function with a line broadening factor of ~0.3 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Carefully phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals. The relative integrals should correspond to the number of protons in each environment.[16]

-

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion: From Spectrum to Structure

The ¹H NMR spectrum of this compound is a rich tapestry of information that, when methodically unraveled, reveals the molecule's precise atomic arrangement. The key interpretive pillars are the highly deshielded carboxylic acid proton, the complex multiplets of the ortho-substituted benzoic acid ring, and the characteristically sharp signals with small coupling constants from the furan ring. By combining predictive analysis with a robust experimental protocol, researchers can confidently validate the structure of this compound, ensuring the integrity of their downstream applications in drug development and materials science.

References

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Unknown. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

RSC Publishing. (n.d.). Long-range Coupling in the Proton Nuclear Magnetic Resonance Spectra of Some Benzothiophen and Benzofuran Analogues. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). Retrieved from [Link]

-

ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D20 is being used as a solvent?. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020). Proton NMR splitting in 2-substituted furan. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. Retrieved from [Link]

-

ResearchGate. (2025). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

-

PubMed. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Retrieved from [Link]

-

PubMed Central. (2023). Alternating behavior in furan-acetylene macrocycles reveals the size-dependency of Hückel's rule in neutral molecules. Retrieved from [Link]

-

RSC Publishing. (n.d.). An analysis of substituent effects on 1H and 13C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Retrieved from [Link]

-

MDPI. (n.d.). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Unknown. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 9f) Methyl 2-butyl-1-[[4-[2-(1H-tetrazol-5-yl)benzo[b]furan-3-yl]phenyl]methyl]benzimidazole-7-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

Unknown. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. myneni.princeton.edu [myneni.princeton.edu]

- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

- 6. web.mit.edu [web.mit.edu]

- 7. 3-Furoic acid(488-93-7) 1H NMR [m.chemicalbook.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. 3-(Tetrahydrofuran-2-yl)benzoic acid|CAS 1780978-54-2 [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzoic acid(65-85-0) 1H NMR spectrum [chemicalbook.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 16. web.mnstate.edu [web.mnstate.edu]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-(Furan-3-yl)benzoic Acid

This guide provides a comprehensive technical overview for the structural characterization and quantification of 2-(Furan-3-yl)benzoic acid using modern mass spectrometry techniques. Tailored for researchers, analytical chemists, and drug development professionals, this document moves beyond standard operating procedures to explain the fundamental principles and strategic choices that underpin a robust analytical method. We will explore ionization theory, experimental design, and the intricate details of spectral interpretation, providing a field-proven framework for the analysis of this and similar heterocyclic aromatic compounds.

Foundational Principles: Understanding the Analyte and Instrumentation

The successful mass spectrometric analysis of any molecule begins with a thorough understanding of its chemical properties. This compound is a hybrid structure, featuring a carboxylic acid-substituted benzene ring linked to a furan ring. This unique combination dictates its behavior within the mass spectrometer, particularly during the critical ionization step.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₃ | [1] |

| Average Molecular Weight | 188.18 g/mol | [1] |

| Monoisotopic Mass | 188.04734 Da | Calculated |

| Structure | A benzoic acid moiety substituted with a furan ring at the 2-position. |

Strategic Selection of the Ionization Source

The choice of ionization source is the most critical parameter for ensuring sensitive and reproducible analysis. For this compound, its properties strongly favor Electrospray Ionization (ESI).

-

Expertise & Rationale: The presence of the carboxylic acid group (pKa ≈ 4.2, similar to benzoic acid) makes this molecule ideally suited for negative-ion ESI [2]. In solution, the acidic proton is readily abstracted, forming a pre-charged [M-H]⁻ anion. This process is highly efficient and gentle, minimizing in-source fragmentation and preserving the intact molecular ion for subsequent MS/MS analysis. While positive-ion ESI ([M+H]⁺) is possible through protonation of the furan's oxygen atom, the efficiency is significantly lower than deprotonation of the highly acidic carboxylic group.

-

Alternative Considerations: Atmospheric Pressure Chemical Ionization (APCI) is another option but is generally better suited for less polar, more volatile compounds. Given the polarity imparted by the carboxylic acid, ESI remains the superior choice for achieving the lowest limits of detection.

The Role of the Mass Analyzer

For unambiguous identification and structural elucidation, high-resolution mass spectrometry (HRMS) is strongly recommended[3]. Analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) provide accurate mass measurements (<5 ppm error). This capability is essential for:

-

Confirming Elemental Composition: Differentiating the analyte from isobaric interferences.

-

Elucidating Fragmentation Pathways: Determining the precise elemental formulas of product ions generated during tandem mass spectrometry (MS/MS).

The Experimental Workflow: A Validated Approach from Sample to Spectrum

A reliable analytical result is the product of a meticulously executed workflow. Each step, from sample preparation to data acquisition, must be optimized and controlled.

Caption: End-to-end workflow for LC-MS analysis.

Protocol: Sample Preparation

-

Stock Solution Preparation: Accurately weigh and dissolve this compound in HPLC-grade methanol to a final concentration of 1 mg/mL.

-

Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode) to a working concentration of 1 µg/mL.

-

Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove particulates and prevent clogging of the LC system.

Protocol: Liquid Chromatography (LC) Method

-

Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Gradient:

-

0.0 min: 5% B

-

1.0 min: 5% B

-

8.0 min: 95% B

-

10.0 min: 95% B

-

10.1 min: 5% B

-

12.0 min: 5% B (Re-equilibration)

-

Trustworthiness Note: A well-defined chromatographic separation is crucial. It ensures that the analyte enters the mass spectrometer free from co-eluting matrix components, which can cause ion suppression and compromise data quality.

Protocol: Mass Spectrometer Parameters (ESI)

-

Ionization Mode: ESI Negative & Positive

-

Capillary Voltage: -3.0 kV (Negative), +3.5 kV (Positive)

-

Drying Gas (N₂) Temperature: 325 °C

-

Drying Gas (N₂) Flow: 8 L/min

-

Nebulizer Pressure: 40 psi

-

Fragmentor Voltage: 120 V

-

Scan Range (MS1): m/z 50 - 500

-

Collision Energy (MS/MS): Ramped from 10-40 eV to capture both low and high-energy fragments.

Spectral Interpretation and Fragmentation Analysis

The mass spectra contain the structural fingerprint of the molecule. A logical interpretation of both the full scan and tandem MS data is required for confirmation.

Full Scan MS Analysis

In a full scan experiment, the primary goal is to identify the intact molecular ion. High-resolution data allows for the calculation of the mass error, providing a high degree of confidence in the assigned elemental formula.

Table 2: Predicted Ions in Full Scan HRMS Analysis of this compound

| Ion Species | Description | Theoretical m/z |

| [M-H]⁻ | Deprotonated Molecule | 187.03952 |

| [M+H]⁺ | Protonated Molecule | 189.05517 |

| [M+Na]⁺ | Sodium Adduct | 211.03711 |

| [2M-H]⁻ | Deprotonated Dimer | 375.08721 |

The [M-H]⁻ ion at m/z 187.03952 is expected to be the most abundant and is the logical precursor for MS/MS fragmentation studies in negative ion mode.

Tandem MS (MS/MS) Fragmentation Analysis

By isolating the [M-H]⁻ precursor ion and subjecting it to collision-induced dissociation (CID), we can generate structurally informative fragment ions. The fragmentation of aromatic carboxylic acids is well-understood and typically follows predictable pathways[4][5][6].

The most anticipated fragmentation pathway for the deprotonated this compound is the neutral loss of carbon dioxide (CO₂, 44.0 Da). This decarboxylation is a hallmark fragmentation of this compound class and results in a highly stable anionic product[4][6].

Caption: Key fragmentation pathway for the [M-H]⁻ ion.

Detailed Fragmentation Analysis:

-

Primary Fragmentation (Base Peak): The precursor ion at m/z 187.04 is expected to readily lose a molecule of CO₂ (43.9898 Da). This is the most energetically favorable pathway for a deprotonated carboxylic acid. This loss results in the formation of the 3-furanylphenyl anion at m/z 143.05 (C₁₀H₇O⁻). This fragment is often the base peak in the MS/MS spectrum.

-

Secondary Furan Ring Fragmentation: The furan ring itself can subsequently fragment. A characteristic loss from furanoid structures is a molecule of carbon monoxide (CO, 27.9949 Da)[7]. The loss of CO from the m/z 143.05 fragment would yield a product ion at m/z 115.05 (C₉H₇⁻).

Table 3: Predicted MS/MS Fragment Ions for the [M-H]⁻ Precursor

| Precursor m/z | Fragment m/z | Neutral Loss | Proposed Formula | Confidence |

| 187.0395 | 143.0497 | CO₂ (43.9898 Da) | C₁₀H₇O⁻ | High |

| 143.0497 | 115.0548 | CO (27.9949 Da) | C₉H₇⁻ | Moderate |

Conclusion

The analysis of this compound is effectively achieved using a combination of liquid chromatography and high-resolution tandem mass spectrometry. The recommended approach utilizes negative-ion electrospray ionization (ESI), which produces an abundant and stable [M-H]⁻ molecular ion. Subsequent MS/MS analysis of this precursor provides a clear and predictable fragmentation pattern, dominated by a characteristic neutral loss of CO₂. By employing the workflows and understanding the fragmentation logic detailed in this guide, researchers can confidently identify, characterize, and quantify this molecule with a high degree of scientific rigor.

References

-

3-[5-[1-(1,3-Benzothiazol-2-yldiazenyl)ethyl]furan-2-yl]benzoic acid . PubChem, National Center for Biotechnology Information. [Link]

-

Ali A, Uddin J, Ansari HN, Firdous S, Musharraf SG (2015) Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi . Journal of Chromatography & Separation Techniques. [Link]

-

IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY . ResearchGate. [Link]

-

Ali A, Uddin J, Ansari HN, Firdous S, Musharraf SG (2015) Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi . ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

-

Real-Time High-Resolution Tandem Mass Spectrometry Identifies Furan Derivatives in Exhaled Breath . Fossiliontech. [Link]

-

Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation . JoVE (Journal of Visualized Experiments). [Link]

-

ESI for Synthesis, characterization and properties of furan-containing difluoroboron complexes . The Royal Society of Chemistry. [Link]

-

Fragmentation of Carboxylic Acids . Whitman College Chemistry Department. [Link]

-

2-[(furan-2-ylmethyl)(methyl)amino]benzoic acid . ChemBK. [Link]

-

Furan . NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry . YouTube. [Link]

-

mass spectrum of benzoic acid . Doc Brown's Chemistry. [Link]

-

2-amino-6-(benzenesulphonylmethyl)-3-(furan-3-yl)benzoic acid . MOLBASE. [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids . JoVE (Journal of Visualized Experiments). [Link]

-

Benzoic acid . Wikipedia. [Link]

-

2-(FURAN-2-YL)BENZOIC ACID . Matrix Fine Chemicals. [Link]

-

Benzoic acid, 2-hydroxy-3-methyl-, methyl ester . NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

Sources

- 1. CAS 35461-99-5 | 3-(Furan-2-yl)benzoic acid - Synblock [synblock.com]

- 2. Benzoic acid - Wikipedia [en.wikipedia.org]

- 3. SESI Furan Derivatives in Breath — The nano-electrospray company [fossiliontech.com]

- 4. GCMS Section 6.12 [people.whitman.edu]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 7. researchgate.net [researchgate.net]

Discovery and Isolation of Furan-Containing Benzoic Acids: A Methodological Compendium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-containing benzoic acids represent a compelling class of heterocyclic compounds characterized by significant chemical diversity and a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the methodologies essential for the discovery, isolation, and characterization of these valuable natural and synthetic products. We delve into the rationale behind experimental design, from the selection of natural sources and extraction techniques to the intricacies of chromatographic purification and definitive structural elucidation by spectroscopic methods. This document is intended to serve as a practical resource for researchers in natural product chemistry, medicinal chemistry, and drug development, offering field-proven insights and self-validating protocols to streamline the journey from raw biological material or synthetic reaction to a pure, well-characterized furan-containing benzoic acid.

Introduction: The Significance of the Furan-Benzoic Acid Scaffold

The fusion of a furan ring with a benzoic acid moiety creates a molecular scaffold of considerable interest in medicinal chemistry and drug discovery. The furan nucleus, a five-membered aromatic heterocycle, can act as a bioisostere for phenyl rings, imparting modified steric and electronic properties that can enhance metabolic stability and drug-receptor interactions.[1][2] This scaffold is prevalent in a variety of natural products and synthetic molecules that exhibit a remarkable range of pharmacological properties, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory activities.[1][2][3]

Benzofuran derivatives, a prominent subclass, are found in numerous plant families such as Asteraceae, Fabaceae, and Moraceae.[3][4] Notable examples include Moracin D from Morus alba, which has shown anti-inflammatory and antioxidant effects, and Cicerfuran from chickpea roots, which possesses antibacterial and antifungal properties.[3] The broad and potent bioactivity of these compounds establishes them as critical lead structures in the development of new therapeutic agents.[4] This guide provides the foundational knowledge and practical workflows required to successfully isolate and identify these promising molecules.

Sourcing and Initial Extraction Strategies

The journey to a pure compound begins with the selection of a source material and an appropriate extraction strategy. Furan-containing benzoic acids can be sourced from diverse natural origins or produced through targeted chemical synthesis.

Natural Occurrence

Furan-containing compounds are widely distributed in nature:

-

Higher Plants: Benzofurans are well-documented in plant families like Asteraceae, Rutaceae, and Liliaceae.[4] Furanocoumarins, another major class, are known phytoalexins, with their biosynthesis often induced by stressors like UV radiation or microbial attack.[5]

-

Marine Organisms: Marine-derived fungi and bacteria have emerged as a prolific source of novel secondary metabolites, including furan derivatives.[6][7][8] Some marine bacteria have been found to produce furan fatty acids, suggesting a broader distribution than previously understood.[9][10]

-

Microorganisms: Terrestrial and marine fungi are known to produce a variety of furan-containing metabolites.[6][7]

Extraction Methodologies: Rationale and Selection

The primary goal of extraction is to efficiently transfer the target analytes from the source matrix into a solvent with minimal degradation and co-extraction of interfering substances. The choice of method is dictated by the stability of the target compound and the nature of the source material.

Table 1: Comparison of Common Extraction Techniques

| Technique | Principle | Advantages | Disadvantages | Typical Solvents |

| Maceration | Soaking the material in a solvent at room temperature.[11][12] | Simple, suitable for thermolabile compounds. | Time-consuming, high solvent usage, potentially low yield.[11] | Ethanol, Methanol, Dichloromethane, Ethyl Acetate |

| Soxhlet Extraction | Continuous extraction with a cycling refluxing solvent.[13] | Efficient use of solvent, higher yield than maceration.[11] | Requires heat, unsuitable for thermolabile compounds. | Hexane, Chloroform, Ethanol |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration.[14] | Fast, efficient, reduced solvent consumption. | Potential for localized heating and radical formation. | Methanol, Ethanol, Water |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample directly.[13] | Very fast, highly efficient, reduced solvent usage.[14] | Requires specialized equipment, potential for thermal degradation. | Polar solvents (Ethanol, Water) |

For acidic compounds like furan-containing benzoic acids, a crucial subsequent step is Acid-Base Liquid-Liquid Extraction . This technique exploits the differential solubility of the acidic compound in aqueous and organic phases at varying pH levels.

Protocol 1: General Acid-Base Extraction for Furan-Containing Benzoic Acids

-

Dissolution: Dissolve the crude extract (from maceration, Soxhlet, etc.) in an immiscible organic solvent such as ethyl acetate or dichloromethane.

-

Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate, NaHCO₃). The benzoic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous phase.

-

Rationale: Using a weak base selectively extracts carboxylic acids without reacting with potentially present, less acidic phenols.

-

-

Phase Separation: Allow the layers to separate and collect the aqueous phase. Repeat the wash 2-3 times to ensure complete extraction.

-

Acidification: Combine the aqueous phases and acidify to a pH of ~2 using a strong acid (e.g., 1M HCl). This will protonate the carboxylate salt, causing the neutral benzoic acid derivative to precipitate or become soluble in an organic solvent.

-

Causality: The protonated form is significantly less water-soluble, facilitating its recovery.

-

-

Re-extraction: Extract the acidified aqueous solution with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Collect the organic phase, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the enriched acidic fraction.

Chromatographic Purification: The Core of Isolation

Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[15] For furan-containing benzoic acids, a multi-step chromatographic approach is often necessary to achieve high purity.

Workflow for Chromatographic Purification

The general workflow involves progressing from low-resolution, high-capacity techniques to high-resolution, low-capacity techniques.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijsdr.org [ijsdr.org]

- 5. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Furan-Type Secondary Metabolite Produced by the Echinomycin-Producing Marine Actinomycete Streptomyces sp. KM14-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]

- 9. Occurrence of a furan fatty acid in marine bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Marine Bacterial Secondary Metabolites: A Treasure House for Structurally Unique and Effective Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 12. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]

- 13. mdpi.com [mdpi.com]

- 14. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rroij.com [rroij.com]

Methodological & Application

Application Note: A Robust Protocol for the Palladium-Catalyzed Synthesis of 2-(Furan-3-yl)benzoic Acid

Introduction: The Significance of Aryl-Furan Scaffolds

The 2-(Furan-3-yl)benzoic acid scaffold represents a critical structural motif in medicinal chemistry and materials science. Its unique conformational properties and electronic characteristics make it a valuable building block for the development of novel pharmaceuticals and functional organic materials. The efficient construction of the carbon-carbon bond between the benzoic acid and furan rings is, therefore, a task of considerable importance. Among the various synthetic methodologies available, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool.[1][2] Developed by Nobel Laureate Akira Suzuki, this palladium-catalyzed reaction offers high functional group tolerance, utilizes readily available and less toxic boronic acids, and typically proceeds under relatively mild conditions, making it a preferred method for complex biaryl syntheses.[1][3][4]

This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of a 2-halobenzoic acid with a furan-3-ylboron reagent. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and discuss key parameters for optimization and troubleshooting to ensure reproducible, high-yield results.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate.[5] The catalytic cycle, illustrated below, involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

-

Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, which undergoes oxidative addition to the 2-halobenzoic acid. This step forms a Pd(II) intermediate.[5][6]

-

Transmetalation: The furan-3-yl group is transferred from the boron atom to the palladium center. This step requires activation of the organoboron compound by a base, which forms a boronate complex, enhancing the nucleophilicity of the furan ring for efficient transfer.[7]

-

Reductive Elimination: The final step involves the reductive elimination of the desired this compound product from the Pd(II) complex, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]

Optimized Experimental Protocol

This protocol is designed to be a robust starting point for the synthesis. Researchers should note that optimization may be necessary for specific substrates or scales.[8][9]

Materials and Reagents

-

Reactants:

-

2-Bromobenzoic acid (1.0 equiv)

-

Furan-3-ylboronic acid (1.2-1.5 equiv)

-

-

Catalyst System:

-

Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)

-

SPhos (2-6 mol%) or other suitable phosphine ligand (e.g., PPh₃, XPhos)

-

-

Base:

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 equiv)

-

-

Solvents (degassed):

-

1,4-Dioxane

-

Water (deionized)

-

-

Workup Reagents:

-

Ethyl Acetate

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask or reaction vial suitable for heating

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Septa and needles

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

System for purification (e.g., flash column chromatography setup)

-

Step-by-Step Methodology

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzoic acid, furan-3-ylboronic acid, potassium carbonate, palladium(II) acetate, and the phosphine ligand.

-

Establish Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]

-

Solvent Addition: Add the degassed solvents (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) via syringe. The mixture should be stirred to ensure homogeneity.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[8] Monitor the reaction's progress periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[8]

-

Aqueous Workup:

-

Upon completion, allow the reaction to cool to room temperature.

-

Carefully add 1 M HCl to the mixture until the pH is acidic (~pH 2-3). This step protonates the carboxylate to form the desired benzoic acid, rendering it soluble in organic solvents.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).[8]

-

Combine the organic layers and wash with brine to remove residual water and inorganic salts.

-

-

Isolation and Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[8]

-

Purify the resulting crude solid by flash column chromatography on silica gel or recrystallization to yield pure this compound.

-

Data Presentation: Typical Reaction Parameters

The following table summarizes a typical set of conditions for this synthesis. Optimization may be required to achieve the best results.[9][10][11]

| Parameter | Condition | Rationale / Comment |

| Aryl Halide | 2-Bromobenzoic Acid | Bromo- and Iodo- derivatives are generally more reactive than Chloro- derivatives in oxidative addition. |

| Boron Reagent | Furan-3-ylboronic acid | Furan boronic acids can be prone to protodeboronation; using a slight excess (1.2-1.5 equiv) is recommended.[12] |

| Catalyst Loading | 1-3 mol% Pd(OAc)₂ | A standard loading for efficient catalysis. Higher loadings may be needed for less reactive substrates. |

| Ligand Loading | 2-6 mol% SPhos | Buchwald-type ligands like SPhos are excellent for heteroaryl couplings, promoting efficient oxidative addition and reductive elimination. |

| Base | 2.5 equiv K₂CO₃ | A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[7] |

| Solvent System | Dioxane/H₂O (5:1) | An aqueous-organic mixture is common, as water can aid in dissolving the base and boronate complex.[13] |

| Temperature | 90 °C | Sufficient thermal energy is needed to drive the catalytic cycle, especially the oxidative addition step. |

| Reaction Time | 4-12 h | Reaction should be monitored to completion to avoid degradation of the product or starting materials. |

| Typical Yield | 70-95% | Yields are highly dependent on substrate purity, inertness of the atmosphere, and precise execution of the protocol. |

Trustworthiness: A Self-Validating System & Troubleshooting

The protocol's reliability hinges on careful control of key parameters.

-

Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is readily oxidized by atmospheric oxygen to an inactive Pd(II) state. Ensuring a thoroughly degassed solvent system and a well-maintained inert atmosphere is the single most important factor for success. Failure to do so is the most common cause of failed or low-yielding reactions.

-

Reagent Quality: The purity of the boronic acid is crucial. Boronic acids can dehydrate to form cyclic boroxines, which can alter reactivity. Furthermore, protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom) is a known side reaction for some heteroaryl boronic acids, especially furan derivatives which can be sensitive.[12] Using fresh, high-purity reagents is recommended.

-

Choice of Base and Ligand: The base is not merely a proton scavenger; it is integral to the transmetalation step.[7] While K₂CO₃ is a robust choice, other bases like K₃PO₄ may be beneficial for challenging substrates. The ligand stabilizes the palladium center and modulates its reactivity. If yields are low, screening alternative ligands (e.g., XPhos, RuPhos, or even PPh₃ for simpler systems) can be a powerful optimization strategy.[14]

Troubleshooting Guide:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Poor quality boronic acid.3. Insufficient temperature. | 1. Improve inert atmosphere technique; use fresh Pd source.2. Use fresh, pure boronic acid.3. Increase reaction temperature in 10 °C increments. |

| Formation of Side Products | 1. Protodeboronation of furan-3-ylboronic acid.2. Homocoupling of the boronic acid.3. Degradation at high temperature. | 1. Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃); shorten reaction time.2. Ensure the system is rigorously deoxygenated.3. Reduce reaction temperature or time. |

| Difficult Purification | 1. Residual palladium catalyst.2. Incomplete protonation during workup. | 1. Filter the crude product through a small plug of Celite or silica gel before concentration.2. Ensure pH is sufficiently acidic during workup to fully protonate the product. |

References

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available at: [Link]

-

Qi, X., Li, H., & Wu, X. (2016). A Convenient Palladium‐Catalyzed Carbonylative Synthesis of Benzofuran‐2(3 H)‐ones with Formic Acid as the CO Source. Chemistry – An Asian Journal, 11(17), 2453–2457. Available at: [Link]

-

Maiti, D., & Shaffer, D. W. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Preprint. Available at: [Link]

-

Pérez-Temprano, M. H., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2137–2147. Available at: [Link]

-

Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2450. Available at: [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. Available at: [Link]

-

Li, J., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Semantic Scholar. Available at: [Link]

-

Cera, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Organic & Biomolecular Chemistry, 19(3), 557-568. Available at: [Link]

-

Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(38), 11871–11883. Available at: [Link]

-

Chen, J., et al. (2017). Highly Efficient Synthesis of 2-Substituted Benzo[b]furan Derivatives from the Cross-Coupling Reactions of 2-Halobenzo[b]furans with Organoalane Reagents. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]

-

Cera, G., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. ResearchGate. Available at: [Link]

-

Christensen, M., et al. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science, 378(6618), 399-405. Available at: [Link]

-

Schroeder Group, University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]

-

Hocek, M., & Dvorakova, H. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to... SciSpace. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scispace.com [scispace.com]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 10. researchgate.net [researchgate.net]

- 11. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Biological Activity of 2-(Furan-3-yl)benzoic Acid: A Guide for Researchers

Introduction: Unveiling the Potential of a Novel Scaffold

To date, a comprehensive biological characterization of 2-(Furan-3-yl)benzoic acid is not extensively documented in publicly available scientific literature. However, its chemical architecture, featuring a furan ring fused to a benzoic acid moiety, positions it as a compound of significant interest for drug discovery and development. The furan nucleus is a prevalent scaffold in numerous bioactive compounds, exhibiting a wide range of pharmacological effects including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] Similarly, benzoic acid and its derivatives are known to disrupt cellular processes and have applications as antimicrobial and anti-inflammatory agents.[4] This guide, therefore, provides a series of detailed application notes and protocols to empower researchers to systematically investigate the potential biological activities of this compound. The following sections outline a strategic, multi-tiered approach, beginning with broad-spectrum screening and progressing to more focused mechanistic studies.

Physicochemical Properties and Initial Considerations

Before embarking on biological assays, a thorough understanding of the compound's physicochemical properties is paramount for accurate and reproducible results.

| Property | Predicted/Calculated Value | Significance in Biological Assays |

| Molecular Weight | 188.17 g/mol | Influences molar concentration calculations for dosing. |

| LogP | ~2.5 (Estimated) | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |

| pKa | ~4.0 (Estimated for carboxylic acid) | Determines the ionization state at physiological pH, affecting solubility and target interaction. |

| Solubility | To be determined experimentally | Critical for preparing stock solutions and ensuring bioavailability in assays. |

Protocol 1: Determination of Aqueous Solubility

A precise understanding of the compound's solubility in aqueous buffers is crucial for all subsequent in vitro experiments.

Objective: To determine the aqueous solubility of this compound in phosphate-buffered saline (PBS) at physiological pH.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (Dimethyl sulfoxide)

-

HPLC system with a C18 column

-

Standard laboratory glassware and equipment

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Create a calibration curve by preparing a series of known concentrations of the compound in DMSO and analyzing them via HPLC.

-

In a series of microcentrifuge tubes, add an excess of the solid compound to 1 mL of PBS (pH 7.4).

-

Incubate the tubes at 37°C with constant agitation for 24 hours to ensure saturation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the undissolved compound.

-

Carefully collect the supernatant and dilute it with an equal volume of DMSO.

-

Analyze the diluted supernatant by HPLC.

-

Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.

Tier 1: Broad-Spectrum Biological Screening

The initial phase of investigation should involve a panel of broad-spectrum assays to identify potential areas of biological activity. Based on the activities of related furan and benzoic acid derivatives, the following areas are of primary interest.

Antimicrobial Activity

The furan scaffold is a known constituent of compounds with antibacterial and antifungal properties.[1][2][5][6]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a panel of pathogenic microbes.

Workflow:

Caption: Workflow for MIC Determination.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium, starting from a high concentration (e.g., 512 µg/mL).

-

Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (microbes in medium) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anticancer Activity

Derivatives of both furan and benzoic acid have demonstrated potential as anticancer agents.[7][8][9] An initial screen against a panel of cancer cell lines is a logical starting point.

Protocol 3: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.

Workflow:

Caption: Workflow for MTT Cell Viability Assay.

Materials:

-

This compound

-

A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions.

-

Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT reagent to each well and incubate for an additional 2-4 hours.

-

Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Tier 2: Mechanistic Investigations

Should the initial screening reveal promising activity in a particular area, the next logical step is to investigate the underlying mechanism of action.

Potential Anti-inflammatory Pathway Investigation

Given that furan and benzoic acid derivatives have been associated with anti-inflammatory effects, investigating key inflammatory pathways is a priority.[10][11]

Hypothesized Signaling Pathway:

Caption: Hypothesized Inhibition of NF-κB Pathway.

Protocol 4: Western Blot Analysis of NF-κB Signaling

Objective: To determine if this compound inhibits the activation of the NF-κB signaling pathway in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound

-

LPS

-

Cell lysis buffer

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Culture RAW 264.7 cells and pre-treat with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 30 minutes.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, and NF-κB p65. Use β-actin as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

A decrease in the ratio of phospho-IκBα to total IκBα would suggest inhibition of the NF-κB pathway.

Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of the biological activity of this compound. The lack of existing data presents a unique opportunity for novel discoveries. Should this compound exhibit significant activity in any of the proposed assays, further investigations, including in vivo studies in relevant animal models, would be warranted to fully elucidate its therapeutic potential.[12] It is through such systematic and rigorous investigation that the true pharmacological value of novel chemical entities like this compound can be realized.

References

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

-

Semantic Scholar. (2011). Synthesis and Biological Activity of Furan Derivatives. Retrieved from [Link]

-

Zengin, N., Yüzbaşıoğlu, D., Ünal, F., Yılmaz, S., & Aksoy, H. (2011). The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes. Cytotechnology, 63(2), 159–164. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). MDPI. Retrieved from [Link]

-

Investigating Benzoic Acid Derivatives as Potential Atomic Layer Deposition Inhibitors Using Nanoscale Infrared Spectroscopy. (2025). MDPI. Retrieved from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis and biological activities of furan derivatives. Retrieved from [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from [Link]

-

Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (2023). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

-

Kalyaev, M. V., Ryabukhin, D. S., Borisova, M. A., Ivanov, A. Y., Boyarskaya, I. A., Borovkova, K. E., ... & Vasilyev, A. V. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

-

Tantawy, A. S., el-Subbagh, H. I., el-Ashmawy, M. B., & el-Emam, A. A. (1989). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives. Il Farmaco; edizione scientifica, 44(12), 1217–1224. [Link]

-

Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. (2016). MDPI. Retrieved from [Link]

-

Nakajima, T., Inagaki, M., Oohashi, N., Inada, Y., Matsuoka, T., Kobayashi, M., ... & Nambu, H. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. Journal of medicinal chemistry, 51(13), 3945–3958. [Link]

Sources

- 1. ijabbr.com [ijabbr.com]

- 2. ijabbr.com [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(Tetrahydrofuran-2-yl)benzoic acid|CAS 1780978-54-2 [benchchem.com]

- 8. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Buy 4-(Furan-2-YL)-3-methylbenzoic acid | 1261960-66-0 [smolecule.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Designing Bioisosteres with 2-(Furan-3-yl)benzoic acid

Abstract

Bioisosterism is a cornerstone of modern medicinal chemistry, enabling the strategic modification of lead compounds to enhance efficacy, selectivity, and pharmacokinetic profiles.[1] This guide provides a comprehensive framework for designing and synthesizing bioisosteres using 2-(Furan-3-yl)benzoic acid as a versatile starting scaffold. We delve into the rationale behind bioisosteric replacements for both the furan and carboxylic acid moieties, offering detailed synthetic protocols, analytical considerations, and a discussion of the expected impact on drug-like properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutic agents.

Introduction: The Principle of Bioisosterism and the this compound Scaffold

The journey of a drug from a hit compound to a clinical candidate is an iterative process of optimization. Bioisosteric replacement, the substitution of a functional group with another that shares similar physical or chemical properties, is a powerful strategy in this process.[1] The goal is to create a new molecule with improved properties—such as potency, metabolic stability, or reduced toxicity—while retaining the parent compound's fundamental biological activity.[1][2]

The this compound scaffold has been selected as our subject due to its inherent potential. It combines two key pharmacophoric elements:

-

A Furan Ring: An aromatic five-membered heterocycle that can act as a bioisostere for a phenyl ring, offering modified electronic and steric properties that can influence receptor interactions and metabolic stability.[3][4] Furan-containing compounds have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[5]

-

A Benzoic Acid Moiety: This group provides a critical acidic handle for interaction with biological targets, often through hydrogen bonding or ionic interactions. However, carboxylic acids can also present challenges, such as poor membrane permeability and rapid metabolism.[1] Derivatives of benzoic acid are known to possess antimicrobial, anti-inflammatory, and anticancer properties.[6][7]

By systematically applying bioisosteric modifications to this scaffold, researchers can fine-tune its properties to develop novel drug candidates.